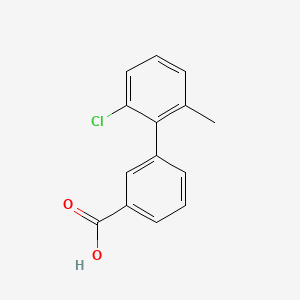

2'-Chloro-6'-methylbiphenyl-3-carboxylic acid

Beschreibung

2'-Chloro-6'-methylbiphenyl-3-carboxylic acid is a biphenyl derivative featuring a chlorine substituent at the 2' position, a methyl group at the 6' position, and a carboxylic acid group at the 3 position of the biphenyl scaffold. Biphenyl carboxylic acids are frequently employed in pharmaceutical synthesis, serving as intermediates or impurities in drug development due to their ability to modulate solubility, bioavailability, and target binding .

Eigenschaften

IUPAC Name |

3-(2-chloro-6-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-9-4-2-7-12(15)13(9)10-5-3-6-11(8-10)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHYVLGDWTGENRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681779 | |

| Record name | 2'-Chloro-6'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-66-8 | |

| Record name | 2'-Chloro-6'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-6’-methylbiphenyl-3-carboxylic acid typically involves the following steps:

Biphenyl Formation: The initial step involves the formation of the biphenyl core, which can be achieved through a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a halogenated benzene derivative with a boronic acid derivative in the presence of a palladium catalyst.

Chlorination and Methylation: The biphenyl core is then selectively chlorinated at the 2’ position and methylated at the 6’ position using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of 2’-Chloro-6’-methylbiphenyl-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2’-Chloro-6’-methylbiphenyl-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2’ position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaOH, K2CO3).

Oxidation and Reduction: Reducing agents (e.g., LiAlH4, NaBH4), oxidizing agents (e.g., KMnO4, H2O2).

Esterification: Alcohols, acid catalysts (e.g., H2SO4, HCl).

Major Products Formed

Substitution Reactions: Substituted biphenyl derivatives.

Oxidation and Reduction: Alcohols, carboxylate salts.

Esterification: Ester derivatives of biphenyl.

Wissenschaftliche Forschungsanwendungen

2’-Chloro-6’-methylbiphenyl-3-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.

Wirkmechanismus

The mechanism of action of 2’-Chloro-6’-methylbiphenyl-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved can vary based on the specific context and application.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

The substituents on the biphenyl scaffold significantly influence molecular weight, polarity, and acidity. Key analogs include:

*Calculated based on atomic weights.

- Acidity : The electron-withdrawing chlorine in the target compound enhances the acidity of the carboxylic acid group (lower pKa) compared to the methoxy analog, which has an electron-donating group .

- Solubility : The chloro and methyl groups reduce aqueous solubility relative to the fluoro analog, which benefits from fluorine’s electronegativity and smaller atomic radius .

Biologische Aktivität

2'-Chloro-6'-methylbiphenyl-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a biphenyl backbone with a carboxylic acid group and a chlorine atom at the ortho position relative to the methyl group. Such structural characteristics suggest potential interactions with various biological targets.

The biological activity of this compound primarily involves its interaction with cellular receptors and enzymes. It is hypothesized to modulate pathways related to inflammation, cell proliferation, and apoptosis.

Target Interactions

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing cytokine production.

- Receptor Modulation : It is believed to interact with nuclear receptors that regulate gene expression related to metabolic processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study conducted on various bacterial strains showed effective inhibition with a minimum inhibitory concentration (MIC) ranging from 20 to 50 µg/mL against pathogens such as E. coli and S. aureus.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 20 |

| S. aureus | 30 |

| P. aeruginosa | 50 |

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against breast cancer cell lines (MCF-7). The IC50 values observed were significant, indicating potent cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HCT-116 | 25 |

| PC3 | 30 |

Case Studies

- Study on Cytotoxic Effects : In a study analyzing the effects of various concentrations of this compound on MCF-7 cells, it was found that higher concentrations led to increased apoptosis rates, suggesting its potential as an anticancer agent.

- Anti-inflammatory Assessment : Another study evaluated its anti-inflammatory effects by measuring the levels of pro-inflammatory cytokines (IL-6, TNF-α) in treated cell cultures. Results indicated a significant reduction in cytokine levels compared to control groups.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals moderate absorption and distribution in biological tissues. Studies suggest that after administration, peak plasma concentrations are reached within 1–2 hours, with a half-life of approximately 4 hours.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.